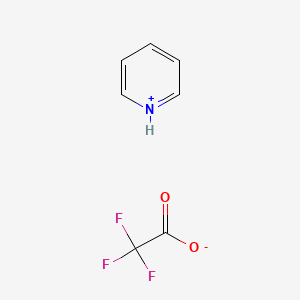

pyridine TFA

Description

Properties

Molecular Formula |

C7H6F3NO2 |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

pyridin-1-ium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7) |

InChI Key |

NRTYMEPCRDJMPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[NH+]C=C1.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pyridinium Trifluoroacetate

Introduction: Understanding Pyridinium Trifluoroacetate

Pyridinium trifluoroacetate (PyTFA) is an organic salt formed from the neutralization reaction between the weak base pyridine and the strong trifluoroacetic acid (TFA).[1] It exists as a white to off-white crystalline solid that is soluble in water and various organic solvents.[2] The compound is characterized by the ionic bond between the pyridinium cation ([C₅H₅NH]⁺) and the trifluoroacetate anion ([CF₃COO]⁻). This structure imparts unique chemical properties that make it a versatile and valuable reagent in modern organic synthesis.

Its utility stems from its role as a mild and efficient acid catalyst and a reagent for introducing the trifluoroacetyl group.[1][2] Unlike its parent acid, TFA, which is a highly corrosive and volatile liquid, PyTFA is a more manageable solid, offering advantages in handling and reaction control. This guide provides an in-depth exploration of its synthesis, properties, applications, and safe handling protocols, tailored for professionals in chemical research and drug development.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's physical properties is paramount for its effective application in experimental design. Key quantitative data for Pyridinium Trifluoroacetate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO₂ | PubChem[3] |

| Molar Mass | 193.12 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline powder/solid | ChemBK[2], LifeChem Pharma[4] |

| Melting Point | 83-86 °C (lit.) | ChemBK[2] |

| Boiling Point | 72.2 °C at 760 mmHg | ChemBK[2], LifeChem Pharma[4] |

| Solubility | Soluble in water | ChemBK[2] |

| Vapor Pressure | 96.2 mmHg at 25°C | ChemBK[2], LifeChem Pharma[4] |

Synthesis and Mechanism

The most direct and common method for preparing Pyridinium Trifluoroacetate is the acid-base neutralization of pyridine with trifluoroacetic acid.[1] This reaction is highly exothermic due to the strong acidity of TFA and should be performed with appropriate temperature control.[1]

The underlying mechanism is a classic proton transfer. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Brønsted-Lowry base, accepting a proton from the hydroxyl group of trifluoroacetic acid.[1] This forms a stable pyridinium cation and a trifluoroacetate anion, held together by electrostatic attraction.[1]

Caption: Synthesis of PyTFA via proton transfer from TFA to pyridine.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the safe and efficient synthesis of PyTFA. The causality for each step is explained to provide field-proven insight.

Materials:

-

Pyridine (anhydrous, ≥99.8%)

-

Trifluoroacetic acid (TFA, ≥99%)

-

Diethyl ether (anhydrous)

-

Two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

System Preparation: A 250 mL two-neck round-bottom flask containing a magnetic stir bar is charged with 100 mL of anhydrous diethyl ether and cooled to 0 °C using an ice bath.

-

Causality: Diethyl ether serves as a non-reactive solvent in which the product, PyTFA, is poorly soluble, facilitating its precipitation. Cooling the system is critical to dissipate the heat generated during the highly exothermic neutralization, preventing solvent boiling and potential side reactions.

-

-

Addition of Pyridine: To the cooled ether, add 7.91 g (0.1 mol) of anhydrous pyridine via syringe. Stir the solution gently.

-

Controlled Addition of TFA: In a separate dropping funnel, place 11.4 g (0.1 mol) of trifluoroacetic acid. Add the TFA dropwise to the stirred pyridine solution over 30-40 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Causality: A slow, dropwise addition is mandatory to control the exothermic reaction. A rapid addition can cause a dangerous temperature spike and vigorous boiling of the solvent.

-

-

Precipitation and Isolation: As TFA is added, a white solid will precipitate from the solution. After the addition is complete, allow the slurry to stir at 0 °C for an additional hour to ensure complete reaction.

-

Causality: The extended stirring time maximizes the yield by allowing the reaction to go to completion.

-

-

Filtration and Washing: Isolate the white solid by vacuum filtration. Wash the filter cake with two 20 mL portions of cold, anhydrous diethyl ether.

-

Causality: Washing with cold ether removes any unreacted starting materials or impurities that are soluble in the solvent, without dissolving a significant amount of the product.

-

-

Drying: Dry the resulting white crystalline solid under high vacuum for several hours to remove residual solvent.

-

Causality: Thorough drying is essential to obtain a pure, solvent-free product, which is important for accurate weighing and subsequent reactions. The typical yield should be >95%.

-

Applications in Organic Synthesis

Pyridinium trifluoroacetate is a versatile reagent with several key applications in modern organic synthesis, primarily acting as a mild acid catalyst.

Catalyst for Biginelli Reaction

PyTFA has been effectively used as a catalyst in the Biginelli reaction, a one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These DHPMs are of significant interest due to their wide range of therapeutic and pharmacological properties, including acting as calcium channel blockers and antihypertensive agents.[5][6]

The reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. PyTFA serves as a mild Brønsted acid catalyst to activate the aldehyde carbonyl group, facilitating nucleophilic attack and driving the cyclocondensation cascade. The use of PyTFA under microwave irradiation has been shown to reduce reaction times and improve yields.[5][6]

Caption: Role of PyTFA as an acid catalyst in the Biginelli reaction.

Reagent in Acylation and Esterification

PyTFA can function as a mild and efficient acylation reagent, transferring the trifluoroacetyl group to alcohols and amines.[1] This is particularly useful in pharmaceutical synthesis where the introduction of a trifluoroacetyl group can enhance properties like lipophilicity and thermal stability.[7][8] Furthermore, it can serve as an activating agent for carboxylic acids, preparing them for subsequent reactions like esterification or peptide coupling.[1]

Photochemical Trifluoromethylation

In combination with pyridine N-oxides and trifluoroacetic anhydride (TFAA), PyTFA is involved in photochemical processes that promote high-yield trifluoromethylation reactions.[1][9] This method provides a scalable and mild route for introducing the valuable CF₃ group, using TFA as an inexpensive source material.[9]

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. Pyridinium trifluoroacetate is considered a hazardous substance.[10]

-

Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11] It is crucial to avoid breathing dust and to prevent contact with skin and eyes.[10][11] Combustion can produce hazardous fumes including carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[10]

-

Personal Protective Equipment (PPE): Always handle PyTFA in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] For operations that may generate dust, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid all personal contact, including inhalation.[10][11] Prevent dust generation during handling.[11] Keep away from oxidizing agents, as ignition may result.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Spill Response: In case of a minor spill, clean up immediately using dry procedures to avoid generating dust.[10][11] For major spills, evacuate the area and alert emergency responders.[10]

-

Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10]

References

-

Pyridinium trifluoroacetate - Physico-chemical Properties . ChemBK. [Link]

-

Synthesis of pyridinium trifluoroacetate . PrepChem.com. [Link]

-

Pyridinium trifluoroacetate | C7H6F3NO2 . PubChem, National Institutes of Health. [Link]

-

Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin- 2(1H)-ones and Tetrazolo[1,5 - SciSpace . SciSpace. [Link]

-

Representative triflate salt (TFA: pyridine) mediated synthesis... . ResearchGate. [Link]

-

CAS 464-05-1 Pyridinium trifluoroacetate . Pharmacy Research. [Link]

-

Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis . ResearchGate. [Link]

-

Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale . PubMed Central, National Institutes of Health. [Link][Link])

Sources

- 1. Buy Pyridine trifluoroacetate | 464-05-1 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Pyridinium trifluoroacetate | C7H6F3NO2 | CID 309472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Pyridinium Trifluoroacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Duality of a Versatile Salt

Pyridinium trifluoroacetate (PTFA), with the chemical formula C₇H₆F₃NO₂, is an organic salt formed from the strong trifluoroacetic acid and the organic base pyridine.[1][2][3] This seemingly simple salt holds a significant position in modern organic synthesis, catalysis, and pharmaceutical development. Its utility stems from the unique interplay between the pyridinium cation and the trifluoroacetate anion, which imparts properties that are advantageous in a wide array of chemical transformations.

Unlike a simple acid or base, PTFA serves as a mild, acidic proton source that is highly soluble in many organic solvents. The trifluoroacetate counter-ion is a weak nucleophile, which prevents many of the unwanted side reactions that can occur with other acid catalysts. These characteristics make PTFA a valuable tool for enhancing reaction yields, improving selectivity, and enabling transformations under controlled conditions.[4][5] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and critical applications, particularly within the context of drug discovery and development.

Part 1: Synthesis and Characterization

The preparation of pyridinium trifluoroacetate is a straightforward acid-base reaction. However, the choice of reagents and conditions can be tailored to specific laboratory needs.

Synthetic Protocols

Protocol 1: Direct Acid-Base Neutralization

The most common method involves the direct reaction of pyridine with trifluoroacetic acid (TFA).[1] Due to the strong acidity of TFA (pKa ≈ 0.23) and the basicity of pyridine (pKa of its conjugate acid ≈ 5.2), the proton transfer is highly favorable, leading to the formation of the salt.[6]

-

Step 1: Reagent Preparation: In a well-ventilated fume hood, dissolve pyridine in a suitable anhydrous organic solvent, such as chloroform or diethyl ether.

-

Step 2: Reaction: Cool the pyridine solution in an ice bath. Add an equimolar amount of trifluoroacetic acid dropwise to the solution with constant stirring. The reaction is exothermic.

-

Step 3: Isolation: The pyridinium trifluoroacetate salt will often precipitate from the solution as a white solid.[7] If it does not, the solvent can be removed under reduced pressure.

-

Step 4: Purification: The resulting white, crystalline solid can be purified by recrystallization from a suitable solvent system, such as chloroform/ether, to yield needle-like crystals.[7]

Protocol 2: From Pyridinium Hydrochloride

An alternative synthesis route starts from pyridinium hydrochloride.[8][9]

-

Step 1: Reaction Setup: A flask is charged with pyridinium hydrochloride and 2,2,2-trifluoroethanol.

-

Step 2: Addition: Trifluoroacetic anhydride is added dropwise at a controlled temperature (e.g., 52-55°C).[8][9]

-

Step 3: Formation: During the subsequent workup, which involves distillation, the trifluoroacetic acid formed in situ reacts with pyridinium hydrochloride to produce pyridinium trifluoroacetate and HCl.[8][9]

Caption: Synthesis workflow for Pyridinium Trifluoroacetate via direct neutralization.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized PTFA.

Table 1: Core Physicochemical Properties of Pyridinium Trifluoroacetate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NO₂ | [1][2][3] |

| Molecular Weight | ~193.12 g/mol | [2][10][11] |

| Appearance | White to off-white crystalline powder or solid. | [1][10][11] |

| Melting Point | 83-86 °C (lit.) | [1] |

| Boiling Point | 72.2°C at 760 mmHg (Note: This may reflect the boiling point of a component rather than the salt itself, which is prone to decomposition). | [1][11] |

| Solubility | Partly miscible to soluble in water; soluble in many organic solvents. | [1][10] |

Spectroscopic Profile:

-

FTIR Spectroscopy: The infrared spectrum provides clear evidence of salt formation. Key characteristic peaks include those associated with the pyridinium ring and the carboxylate and C-F bonds of the trifluoroacetate anion.[2][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signals of the pyridinium ring are shifted downfield compared to neutral pyridine due to the positive charge on the nitrogen atom.[7]

-

¹³C and ¹⁵N NMR: Data is available for detailed structural confirmation.[13][14][15] The chemical shifts provide insight into the electronic environment of the salt.

-

Part 2: Reactivity and Mechanistic Roles

The utility of PTFA is defined by its reactivity, where it can act as a catalyst, a reagent, or a modifying agent.

Mildly Acidic Catalyst

PTFA is an effective catalyst for a variety of organic reactions, including multicomponent reactions like the Biginelli synthesis of dihydropyrimidinones.[16]

-

Causality of Catalysis: The pyridinium ion acts as a Brønsted acid, donating a proton to activate electrophiles (e.g., an aldehyde carbonyl group), making them more susceptible to nucleophilic attack. Because it is the conjugate acid of a moderately weak base, it provides a source of protons in a controlled manner, avoiding the harsh conditions and side reactions associated with strong mineral acids. The non-nucleophilic trifluoroacetate anion does not interfere with the reaction. This catalytic activity has been successfully applied in solvent-free conditions and under microwave irradiation to reduce reaction times.[16]

Caption: General mechanism of PTFA as a mild Brønsted acid catalyst.

Role in Peptide Synthesis

In the field of drug development, particularly in solid-phase peptide synthesis (SPPS), trifluoroacetic acid is a cornerstone reagent used for the cleavage of Boc protecting groups and for the final cleavage of the peptide from the resin support.[17][18]

-

Formation and Impact: During these processes, especially when pyridine is used in subsequent steps or as a scavenger, PTFA can be formed. The presence of the trifluoroacetate counter-ion can significantly impact the properties of the final peptide, affecting its solubility, stability, and biological activity.[18][19]

-

Trifluoroacetylation Risk: A critical, albeit often overlooked, side reaction in SPPS is N-terminal trifluoroacetylation. This occurs when a reactive trifluoroacetyl species, potentially derived from TFA or its derivatives, acylates the free N-terminal amine of the peptide, leading to a capped and inactive sequence. While PTFA itself is not the primary acylating agent, its formation is indicative of the chemical environment where such side reactions can occur.[17][20] Preventing this requires careful control of neutralization steps and the use of stable resin linkers.[20]

Derivatization and Material Science

The properties of PTFA make it a versatile reagent beyond catalysis.

-

Drug Design: The trifluoroacetate group can be strategically incorporated into molecules to increase lipophilicity and thermal stability, which are desirable traits in drug design and formulation.[4][5]

-

Mass Spectrometry: PTFA has been used in derivatization techniques to enhance the imaging of hydroxyl-containing biomolecules in mass spectrometry.

-

Ionic Liquids: As a protonic acid catalyst, pyridinium trifluoroacetate and its derivatives have been explored as ionic liquids for chemical synthesis, such as in the intramolecular cyclization of ketazines to form 2-pyrazolines.[21]

Part 3: Safety and Handling

As a hazardous substance, proper handling of pyridinium trifluoroacetate is crucial for laboratory safety.[10]

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation. | [2][11] |

| H319 | Causes serious eye irritation. | [2][11] |

| H335 | May cause respiratory irritation. | [2][11] |

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle PTFA in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust or vapors.[1][22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. For handling fine powders, a dust mask (e.g., N95) is recommended.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place. It must be stored away from incompatible materials, especially strong oxidizing agents, as contact may result in ignition.[1][10]

-

Spill Response: For minor spills, clean up immediately using dry procedures to avoid generating dust.[22] Avoid breathing dust and ensure no contact with skin or eyes.[10] For major spills, evacuate the area and alert emergency responders.[10]

-

Disposal: All waste must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

Pyridinium trifluoroacetate is more than a simple salt; it is a highly functional and versatile chemical tool. Its role as a mild, organo-soluble acid catalyst allows for precise control over a multitude of chemical reactions, from the synthesis of heterocyclic compounds to the development of novel materials.[4][16] In the realm of drug development, its connection to peptide synthesis underscores the importance of understanding the complete chemical environment, including counter-ions and potential side reactions.[18] By understanding its synthesis, properties, and reactivity, researchers and scientists can effectively leverage pyridinium trifluoroacetate to drive innovation in both academic and industrial settings.

References

-

ChemBK. pyridinium trifluoroacetate. [Link]

-

PrepChem.com. Synthesis of pyridinium trifluoroacetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 309472, Pyridinium trifluoroacetate. [Link]

-

Pharmacy Research. CAS 464-05-1 Pyridinium trifluoroacetate. [Link]

-

SpectraBase. PYRIDINIUM TRIFLUOROACETATE - 13C NMR. [Link]

-

ResearchGate. Scheme. 1. Representative triflate salt (TFA: pyridine) mediated synthesis.... [Link]

-

Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. [Link]

-

ResearchGate. Spectra obtained for (A) a mixture of pyridine and TFA (6:1); (B) solid.... [Link]

-

ResearchGate. Pyridinium trifluoroacetate ionic liquids as proficient catalysts for synthesis of 3,5,5‐trimethyl‐2‐pyrazoline. [Link]

-

SpectraBase. PYRIDINIUM TRIFLUOROACETATE - 15N NMR. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9813011, pyridine TFA. [Link]

-

Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]

-

Wilger, D. J., et al. (2017). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science, 3(7), 784-790. [Link]

-

ResearchGate. Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]

-

Zhang, Q., et al. (2021). A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. Journal of the American Chemical Society, 143(1), 418-425. [Link]

-

De Zotti, M., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4166-4174. [Link]

-

Omizzolo. Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. [Link]

-

Cydzik, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PLoS ONE, 11(11), e0166369. [Link]

-

National Institutes of Health. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Pyridinium trifluoroacetate | C7H6F3NO2 | CID 309472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound | C7H6F3NO2 | CID 9813011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 20. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

pyridine TFA structure and bonding

An In-Depth Technical Guide to the Structure, Bonding, and Application of Pyridinium Trifluoroacetate

Introduction

Pyridinium trifluoroacetate (PyTFA) is a salt formed from the straightforward acid-base reaction between pyridine and trifluoroacetic acid (TFA).[1][2] While its formation is elementary, the resulting compound is a remarkably stable, versatile, and often under-appreciated tool in the arsenal of the modern chemist. It serves as a mild and efficient protic acid catalyst, a derivatization agent, and a valuable reagent in the synthesis of complex molecules, including pharmaceutically relevant scaffolds.[3][4]

This guide offers a comprehensive examination of pyridinium trifluoroacetate, designed for researchers, scientists, and drug development professionals. We will deconstruct the compound from its fundamental precursors, exploring the causality of its formation through the lens of acid-base theory. The core of this document is a detailed analysis of the salt's structure, focusing on the critical proton transfer event and the resulting hydrogen bonding network that defines its properties. This structural understanding is then linked to its spectroscopic signature and, ultimately, to its practical applications in the laboratory.

Part 1: The Precursors - A Tale of a Base and an Acid

The properties and reactivity of PyTFA are a direct consequence of the intrinsic characteristics of its constituent parts: the aromatic base pyridine and the potent trifluoroacetic acid.

Pyridine: The Aromatic Nucleophile

Pyridine is a six-membered aromatic heterocycle. Its aromaticity arises from the delocalized π-system containing six electrons, analogous to benzene. However, the replacement of a C-H group with a nitrogen atom introduces significant changes. The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density in the ring. Critically, the nitrogen atom's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. This localized lone pair is readily available for protonation, making pyridine a moderately weak base. The acidity of its conjugate acid, the pyridinium ion (C₅H₅NH⁺), is typically characterized by a pKa of approximately 5.2.

Trifluoroacetic Acid (TFA): The Potent Proton Donor

Trifluoroacetic acid (CF₃COOH) is a structural analog of acetic acid where the three hydrogen atoms of the methyl group are replaced by highly electronegative fluorine atoms. This substitution has a profound impact on its acidity. The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carboxylic acid group. This effect stabilizes the resulting trifluoroacetate conjugate base (CF₃COO⁻) by delocalizing the negative charge, thereby making the parent acid a much stronger proton donor. With a pKa of approximately 0.23, TFA is a strong organic acid, several orders of magnitude more acidic than acetic acid.

The Acid-Base Interaction: Predicting Proton Transfer

When a base like pyridine interacts with a carboxylic acid, the outcome can be either a hydrogen-bonded co-crystal or a salt formed via complete proton transfer. A widely accepted empirical guideline, the "ΔpKa rule," helps predict the result.[5]

The rule states:

-

ΔpKa < 0: A neutral co-crystal is typically formed (O-H···N).

-

ΔpKa > 3: A salt with complete proton transfer is formed (N⁺-H···O⁻).

-

0 < ΔpKa < 3: An intermediate state exists where either form may be present or coexist.

For the pyridine/TFA pair, the calculation is: ΔpKa = pKa(Pyridinium ion) - pKa(TFA) ≈ 5.2 - 0.23 = 4.97

Since the ΔpKa is significantly greater than 3, a complete proton transfer from the carboxylic acid to the pyridine nitrogen is strongly favored.[5] This theoretical prediction is borne out by extensive experimental evidence, confirming that the interaction results in the formation of the ionic salt, pyridinium trifluoroacetate.

Part 2: Formation and Molecular Structure of Pyridinium Trifluoroacetate

The formation of PyTFA is a direct and efficient acid-base neutralization. The resulting ionic solid is stabilized by a robust network of non-covalent interactions, chief among them a strong hydrogen bond.

Experimental Protocol: Synthesis of Pyridinium Trifluoroacetate

This protocol describes a standard laboratory procedure for the synthesis of PyTFA. The self-validating nature of this process lies in the precipitation of the salt upon formation, driven by its crystalline nature and often lower solubility in the reaction medium compared to the starting materials.

Materials:

-

Pyridine (freshly distilled)

-

Trifluoroacetic acid

-

Anhydrous Chloroform or Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve a specific molar amount of pyridine in a minimal volume of anhydrous chloroform.

-

Cool the solution in an ice bath with continuous stirring.

-

Add an equimolar amount of trifluoroacetic acid dropwise to the cooled pyridine solution via a dropping funnel over 10-15 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

A white precipitate of pyridinium trifluoroacetate will form immediately upon the addition of TFA.[6]

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white, crystalline solid under vacuum to yield pure pyridinium trifluoroacetate. The melting point should be sharp, around 83-86 °C, confirming the purity of the salt.[1][4][7]

The Core Interaction: Proton Transfer and Hydrogen Bonding

As predicted by the ΔpKa rule, the interaction is defined by the complete transfer of a proton from TFA to pyridine. This creates an ion pair: the pyridinium cation and the trifluoroacetate anion. The primary interaction holding this pair together is a strong, charge-assisted hydrogen bond of the N⁺-H···O⁻ type.[8][9] This bond is significantly stronger than a neutral O-H···N hydrogen bond found in co-crystals due to the powerful electrostatic attraction between the positively charged pyridinium ion and the negatively charged carboxylate group. The polarity of the solvent can further stabilize this protonated form.[8][9]

Caption: Formation of Pyridinium Trifluoroacetate Salt.

Caption: The N⁺-H···O⁻ Hydrogen Bond in PyTFA.

Part 3: Spectroscopic and Physicochemical Profile

Spectroscopic analysis provides definitive, quantitative proof of the proton transfer and the formation of the pyridinium trifluoroacetate ion pair.

Vibrational Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for confirming proton transfer. The spectra of PyTFA show features distinct from a simple sum of its precursors.[10] Key changes include:

-

Disappearance of the O-H Stretch: The broad O-H stretching band of the carboxylic acid (typically ~2500-3300 cm⁻¹) disappears.

-

Appearance of the N⁺-H Stretch: A new, broad absorption appears, characteristic of the N⁺-H stretching vibration in the pyridinium cation, often centered around 2500-3000 cm⁻¹.

-

Shift in Carboxylate Stretches: The C=O stretching vibration of the carboxylic acid (around 1700-1750 cm⁻¹) is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻), typically found near 1650-1680 cm⁻¹ and 1380-1420 cm⁻¹, respectively.

-

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring shift upon protonation, providing further evidence of salt formation.[8]

| Vibration | Approximate Wavenumber (cm⁻¹) | Causality |

| O-H stretch (in TFA) | 2500-3300 (broad) | Disappears upon deprotonation. |

| N⁺-H stretch (in PyTFA) | 2500-3000 (broad) | Appears due to the formation of the pyridinium cation. |

| C=O stretch (in TFA) | 1700-1750 | Replaced by carboxylate stretches upon deprotonation. |

| COO⁻ asymm. (in PyTFA) | 1650-1680 | Asymmetric stretching of the delocalized carboxylate anion. |

| COO⁻ symm. (in PyTFA) | 1380-1420 | Symmetric stretching of the delocalized carboxylate anion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides unambiguous evidence of protonation in solution.

-

¹H NMR: The protonation of the nitrogen atom causes a significant deshielding effect on the adjacent α-protons (at C2 and C6) of the pyridine ring. This results in a substantial downfield shift of their resonance signal, often to δ 8.8 ppm or higher.[6] The β- and γ-protons also shift downfield, but to a lesser extent. The acidic N-H proton itself may be observable as a broad singlet, though its position is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon atoms of the pyridine ring, especially C2, C4, and C6, experience a downfield shift upon protonation. The carboxylate carbon of the trifluoroacetate anion shows a characteristic resonance.

-

¹⁹F NMR: A sharp singlet is observed for the three equivalent fluorine atoms of the -CF₃ group.

| Property | Value | Reference(s) |

| ¹H NMR (α-H) | ~ δ 8.8 ppm (downfield from neutral pyridine) | [6] |

| ¹³C NMR (Pyridinium) | Downfield shifts observed for C2, C4, C6 | [11] |

| ¹⁵N NMR (Pyridinium) | Characteristic shift upon protonation | [12] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆F₃NO₂ | [1][2] |

| Molecular Weight | 193.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [4][13] |

| Melting Point | 83-86 °C | [1][4][7][13] |

| Solubility | Soluble in water and polar organic solvents | [1][7][13] |

Part 4: Applications in Synthesis and Drug Development

The unique properties of pyridinium trifluoroacetate—a stable, weighable, solid source of both a Brønsted acid (pyridinium ion) and a non-nucleophilic counter-anion—make it an effective catalyst and reagent in organic synthesis.

Role as a Mild Protic Acid Catalyst

PyTFA serves as an excellent mild acid catalyst. The pyridinium ion is sufficiently acidic to protonate substrates and activate functional groups, while the trifluoroacetate anion is weakly coordinating and non-nucleophilic, preventing unwanted side reactions. Its solid nature and solubility in various organic solvents make it easy to handle and measure, offering an advantage over using gaseous HCl or corrosive liquid acids.

Workflow Example: PyTFA-Catalyzed Biginelli Reaction

The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. PyTFA has been shown to be an effective catalyst for this transformation.[3][14]

Methodology:

-

Reactant Charging: In a microwave vial or round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

-

Catalyst Addition: Add pyridinium trifluoroacetate (0.1-0.5 mmol, 10-50 mol%) to the mixture. The reaction can often be run under solvent-free conditions.

-

Reaction: Heat the mixture. If using microwave irradiation, heat to 90 °C for 30-40 minutes.[3] For conventional heating, stir the mixture at an appropriate temperature (e.g., 80-100 °C) and monitor by TLC.

-

Work-up: After cooling, the reaction mixture often solidifies. Add cold water to the flask and filter the solid product.

-

Purification: Wash the collected solid with cold water followed by diethyl ether. If necessary, recrystallize the crude product from ethanol or ethyl acetate to afford the pure dihydropyrimidinone.[3]

Caption: Workflow for PyTFA-Catalyzed Biginelli Reaction.

Other Synthetic Applications

-

Synthesis of 2-Pyrazolines: PyTFA has been employed as a protonic acid catalyst for the intramolecular cyclization of ketazines to produce 2-pyrazolines, another important heterocyclic motif.[15]

-

Derivatization Agent: It is a key reagent for the synthesis of trifluoroacetate esters and amides, which can be important intermediates in the production of pharmaceuticals and agrochemicals.[4] The trifluoroacetyl group can enhance properties like lipophilicity and thermal stability in drug candidates.[4]

-

Mass Spectrometry Imaging: Recent research has explored the use of PyTFA for the on-tissue chemical derivatization of hydroxyl-containing biomolecules to enhance their detection in mass spectrometry imaging.[7]

Conclusion

Pyridinium trifluoroacetate is far more than a simple mixture of a base and an acid. It is a well-defined ionic compound whose existence is dictated by fundamental principles of acidity and basicity. The complete proton transfer from trifluoroacetic acid to pyridine results in a stable salt, held together by a strong N⁺-H···O⁻ hydrogen bond. This structure is definitively confirmed by spectroscopic methods like FTIR and NMR, which show characteristic signatures of the pyridinium cation and trifluoroacetate anion. The resulting salt is a stable, easy-to-handle solid that functions as a highly effective mild acid catalyst for important organic transformations and as a versatile synthetic reagent. Its proven utility in synthesizing valuable heterocyclic cores underscores its importance for researchers in organic synthesis and drug development.

References

- Zundel, G. & Muehlinghaus, J. (1971). Proton dispersion and the nature of the N+–H···O− hydrogen bond in the pyridinium trifluoroacetate complex.

-

PrepChem.com. (n.d.). Synthesis of pyridinium trifluoroacetate. PrepChem.com. [Link]

-

ChemBK. (2024). pyridinium trifluoroacetate. ChemBK. [Link]

-

Childs, S. L., Stahly, G. P., & Park, A. (2007). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm. [Link]

- Raju, C., Oskooei, H. A., & Heravi, M. M. (2012). Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and Tetrazolo[1,5-a]pyrimidine-6-carboxylates. International Journal of Chemical and Molecular Engineering.

- Legon, A. C. (n.d.). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. American Physical Society.

- Sobczyk, L., Filarowski, A., & Koll, A. (2007). Proton transfer in hydrogen-bonded pyridine/acid systems: the role of higher aggregation. Physical Chemistry Chemical Physics.

- Arnett, E. M., & Chawla, B. (1978). Thermometric titrations of substituted pyridines with trifluoroacetic acid in carbon tetrachloride. Hydrogen bonded ion pair systems. Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (n.d.). Pyridinium trifluoroacetate. PubChem. [Link]

-

ResearchGate. (n.d.). Scheme. 1. Representative triflate salt (TFA: pyridine) mediated synthesis of dihydropyrimidines and Tetrazolo pyrimidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Spectra obtained for (A) a mixture of pyridine and TFA (6:1); (B) solid... ResearchGate. [Link]

- Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Alcoba, D. R., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine complexes. Physical Chemistry Chemical Physics.

-

ResearchGate. (2024). Pyridinium trifluoroacetate ionic liquids as proficient catalysts for synthesis of 3,5,5-trimethyl-2-pyrazoline. ResearchGate. [Link]

-

Wiley-VCH. (n.d.). PYRIDINIUM TRIFLUOROACETATE - Optional[13C NMR]. SpectraBase. [Link]

-

Pharmacy Research. (n.d.). CAS 464-05-1 Pyridinium trifluoroacetate. Pharmacy Research. [Link]

- Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry.

-

Royal Society of Chemistry. (n.d.). Electronic Supplemental Information. Royal Society of Chemistry. [Link]

-

Wiley-VCH. (n.d.). PYRIDINIUM TRIFLUOROACETATE - Optional[15N NMR]. SpectraBase. [Link]

-

ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. ResearchGate. [Link]

- Wilger, D. J., et al. (2019). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science.

Sources

- 1. chembk.com [chembk.com]

- 2. Pyridinium trifluoroacetate | C7H6F3NO2 | CID 309472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Pyridine trifluoroacetate 98 464-05-1 [sigmaaldrich.com]

- 8. Proton transfer in hydrogen-bonded pyridine/acid systems: the role of higher aggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Pyridine trifluoroacetate | 464-05-1 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

synthesis of pyridinium trifluoroacetate

An In-Depth Technical Guide to the Synthesis and Application of Pyridinium Trifluoroacetate

Introduction

Pyridinium trifluoroacetate (PTFA) is an organic salt formed from the reaction of pyridine and trifluoroacetic acid. With the chemical formula C₇H₆F₃NO₂, it presents as a white to off-white crystalline solid that is soluble in water.[1] In the landscape of modern organic synthesis, PTFA has carved a niche as a versatile and effective reagent. Its utility stems from its nature as a mildly acidic pyridinium salt, which allows it to function as both a proton source and a catalyst in a variety of chemical transformations.

This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of pyridinium trifluoroacetate, focusing on its synthesis, underlying chemical principles, safety considerations, and applications. As a Senior Application Scientist, the aim is not merely to present a protocol but to deliver a field-proven perspective on why specific steps are taken, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Section 1: Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory work.

Physicochemical Data

The key properties of pyridinium trifluoroacetate are summarized below, providing essential data for its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 464-05-1 | [1][2] |

| Molecular Formula | C₇H₆F₃NO₂ | [1][3] |

| Molecular Weight | 193.12 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 82-86 °C | [1][5] |

| Boiling Point | 72.2 °C at 760 mmHg | [1][4] |

| Solubility | Soluble in water | [1] |

Safety and Handling

Pyridinium trifluoroacetate is classified as a hazardous substance and requires careful handling to mitigate risks.[6]

-

Primary Hazards : The compound is known to cause skin, eye, and respiratory system irritation.[2][3][4][6][7]

-

Personal Protective Equipment (PPE) : When handling PTFA, it is mandatory to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][8]

-

Fire and Combustion Hazards : While not combustible itself, heating PTFA to decomposition can emit highly toxic and corrosive fumes, including hydrogen fluoride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[2][6][8]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Section 2: The Chemistry of Synthesis

The formation of pyridinium trifluoroacetate is a classic example of an acid-base neutralization reaction. The inherent properties of the reactants dictate the efficiency and simplicity of this synthesis.

The Acid-Base Neutralization Principle

The synthesis hinges on the interaction between a Lewis base (pyridine) and a strong Brønsted-Lowry acid (trifluoroacetic acid, TFA).

-

Pyridine (C₅H₅N) : The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a moderately effective Lewis base and a proton acceptor.

-

Trifluoroacetic Acid (CF₃COOH) : TFA is a powerful carboxylic acid. The three highly electronegative fluorine atoms on the alpha-carbon exert a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion (CF₃COO⁻) formed upon deprotonation, making TFA a much stronger acid (pKa ≈ 0.23) than its non-fluorinated counterpart, acetic acid (pKa ≈ 4.76).[9]

The reaction involves the transfer of a proton from the carboxylic acid group of TFA to the nitrogen atom of pyridine, resulting in the formation of the pyridinium cation and the trifluoroacetate anion, which are held together by ionic bonds.

Caption: Reaction mechanism for the formation of Pyridinium Trifluoroacetate.

Synthetic Routes

Method A: Direct Synthesis from Pyridine and Trifluoroacetic Acid This is the most common, efficient, and atom-economical method.[1][10][11] It involves the direct mixing of the two reactants, often in a suitable solvent to manage the exothermic nature of the reaction.

Method B: Synthesis from Pyridinium Hydrochloride and Trifluoroacetic Anhydride An alternative route involves reacting pyridinium hydrochloride with trifluoroacetic anhydride.[12][13] In this process, trifluoroacetic acid is generated in situ, which then reacts with the pyridinium hydrochloride to form the desired product and hydrogen chloride gas.[12][13] This method is less direct and may be employed under specific circumstances where the starting materials are more readily available or when anhydrous conditions are critical.

Section 3: Detailed Experimental Protocol (Method A)

This section provides a robust, step-by-step protocol for the direct , grounded in best practices for safety and product purity.

Objective: To synthesize and isolate pure pyridinium trifluoroacetate.

Materials:

-

Pyridine (anhydrous, ≥99.8%)

-

Trifluoroacetic acid (TFA, ≥99%)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum pump

Caption: Experimental workflow for the synthesis of Pyridinium Trifluoroacetate.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.91 g (0.1 mol) of anhydrous pyridine in 100 mL of anhydrous diethyl ether.

-

Causality: Diethyl ether is used as the solvent because the reactants are soluble in it, while the resulting ionic salt product (PTFA) is not. This allows for the product to precipitate out of the solution as it forms, facilitating easy isolation. Anhydrous conditions prevent unwanted side reactions with water.

-

-

Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. Fit a dropping funnel containing 11.4 g (0.1 mol) of trifluoroacetic acid to the flask.

-

Controlled Addition of TFA: Add the trifluoroacetic acid dropwise to the stirred pyridine solution over a period of 30-45 minutes. Maintain the internal temperature of the flask below 10 °C throughout the addition.

-

Causality: The neutralization reaction is highly exothermic. A slow, dropwise addition and external cooling via an ice bath are critical to control the reaction rate and dissipate heat, preventing the solvent from boiling and minimizing the formation of potential byproducts.

-

-

Precipitation and Digestion: Upon addition of TFA, a voluminous white precipitate of pyridinium trifluoroacetate will form immediately. Once the addition is complete, allow the mixture to stir in the ice bath for an additional hour.

-

Causality: This "digestion" period ensures the reaction goes to completion and allows for the full precipitation of the product from the solution, maximizing the yield.

-

-

Isolation of Product: Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Trustworthiness: This is a standard and efficient method for separating a solid product from a liquid reaction mixture.

-

-

Purification: Wash the collected solid on the filter with two 20 mL portions of cold anhydrous diethyl ether.

-

Causality: The washing step removes any residual, unreacted starting materials or soluble impurities that may be adsorbed on the surface of the product crystals. Using cold ether minimizes the risk of the product dissolving during the wash.

-

-

Drying: Dry the purified white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Trustworthiness: Drying under vacuum removes all traces of the volatile diethyl ether solvent, yielding a pure, dry final product. The yield should be nearly quantitative.

-

Section 4: Characterization and Quality Control

To validate the synthesis, the identity and purity of the final product must be confirmed.

-

Melting Point Determination: A sharp melting point within the literature range (82-86 °C) is a strong indicator of high purity.[1][5] A broad or depressed melting point would suggest the presence of impurities.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyridinium protons (shifted downfield compared to pyridine) and a singlet for the proton on the nitrogen.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single sharp peak will confirm the presence of the trifluoroacetate anion.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should display characteristic absorptions for N-H stretching in the pyridinium cation and strong C=O and C-F stretching from the trifluoroacetate anion.

-

Section 5: Applications in Synthetic Chemistry

Pyridinium trifluoroacetate is more than a simple salt; it is a functional reagent with valuable applications.

-

Mild Acid Catalyst: It serves as an effective catalyst for reactions requiring mild acidic conditions. A prominent example is its use in the Biginelli reaction, a one-pot multicomponent reaction to synthesize dihydropyrimidinones, which are compounds of significant pharmaceutical interest.[14][15]

-

Reagent in Drug Development: The ability to introduce a trifluoroacetate group can be beneficial in drug design, as this moiety can enhance properties like lipophilicity and thermal stability of a molecule.[5] PTFA can be a reagent for creating trifluoroacetate esters and amides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]

Conclusion

The via the direct neutralization of pyridine with trifluoroacetic acid is a straightforward, efficient, and robust procedure. By understanding the underlying chemical principles and adhering to a carefully controlled protocol, researchers can reliably produce this valuable reagent in high purity. Its utility as a mild acid catalyst and synthetic building block ensures its continued relevance in the fields of organic chemistry and medicinal drug discovery. This guide provides the necessary technical framework and field-proven insights to empower scientists to confidently synthesize and apply this versatile compound in their work.

References

-

ChemBK. (2024). pyridinium trifluoroacetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridinium trifluoroacetate. Retrieved from [Link]

- Raju, C., et al. (2012). Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin- 2(1H)-ones and Tetrazolo[1,5 -a]pyrimidine-6-carboxylates.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 309472, Pyridinium trifluoroacetate. Retrieved from [Link]

-

ResearchGate. (2012). Scheme. 1. Representative triflate salt (TFA: pyridine) mediated... Retrieved from [Link]

-

Pharmacy Research. (n.d.). CAS 464-05-1 Pyridinium trifluoroacetate. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Pyridinium trifluoroacetate | C7H6F3NO2 | CID 309472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Pyridine trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

Pyridinium Trifluoroacetate (PTFA): A Comprehensive Technical Guide for Synthetic Chemistry

CAS Number: 464-05-1

This guide provides an in-depth exploration of pyridinium trifluoroacetate (PTFA), a versatile and highly effective reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights, detailed experimental protocols, and a foundational understanding of the causality behind its applications. We will delve into its synthesis, physicochemical properties, safety considerations, and its pivotal role as a catalyst, particularly in the synthesis of heterocyclic compounds of pharmaceutical interest.

Core Concepts: Understanding Pyridinium Trifluoroacetate

Pyridinium trifluoroacetate is an organic salt formed from the simple acid-base reaction between pyridine, a mild base, and trifluoroacetic acid (TFA), a strong organic acid.[1] Its utility in synthesis stems from a unique combination of properties: it serves as a mild, acidic catalyst and a source of the non-coordinating trifluoroacetate anion. The pyridinium cation can act as a proton shuttle, while the trifluoroacetate counter-ion is weakly nucleophilic, preventing unwanted side reactions. This duality makes PTFA a superior choice in reactions where controlled acidity and minimization of side products are critical.

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application in experimental design. PTFA is a white to off-white crystalline solid that is notably hygroscopic.[2][3] Key quantitative data are summarized below for clarity and quick reference.

| Property | Value | Source(s) |

| CAS Number | 464-05-1 | [1][2][4] |

| Molecular Formula | C₇H₆F₃NO₂ | [2][4] |

| Molecular Weight | 193.12 g/mol | [2][4] |

| Melting Point | 82-86 °C | [2][3][5] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Solubility | Soluble in water | [2][5] |

| Stability | Hygroscopic, Air Sensitive | [2][3] |

Synthesis and Characterization: A Validated Protocol

The preparation of PTFA is straightforward, typically involving the exothermic reaction of its constituent acid and base. However, for achieving high purity suitable for sensitive catalytic applications, precise control over stoichiometry and purification is essential.

Experimental Protocol: Synthesis of Pyridinium Trifluoroacetate

This protocol describes a common and reliable method for synthesizing PTFA with a high degree of purity.

Materials:

-

Pyridine (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve freshly distilled pyridine (1.0 eq) in anhydrous diethyl ether. The use of anhydrous solvent is critical to prevent contamination of the hygroscopic product with water.

-

Cool the flask to 0 °C in an ice-water bath. This is a crucial step to manage the exothermic nature of the acid-base neutralization reaction.

-

Slowly add trifluoroacetic acid (1.0 eq) dropwise to the stirred pyridine solution over 30 minutes. A white precipitate will form immediately. The slow addition prevents a rapid temperature increase that could lead to side reactions or solvent evaporation.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure the reaction goes to completion.

-

Isolate the white solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under high vacuum to remove residual solvent. An expected yield of approximately 88% can be achieved.[4]

-

Store the final product in a desiccator under an inert atmosphere due to its hygroscopic nature.[2][3]

Workflow for PTFA Synthesis

Caption: Workflow diagram for the synthesis of pyridinium trifluoroacetate.

Characterization

Verification of the synthesized PTFA should be performed using standard analytical techniques. Spectroscopic data confirms the structure and purity of the compound.

-

¹³C NMR: Expected chemical shifts can be referenced from publicly available spectral databases.[6][7]

-

FTIR: The presence of characteristic peaks for the pyridinium cation and the trifluoroacetate anion confirms the salt formation.[7][8] A strong absorption band around 1680 cm⁻¹ is indicative of the trifluoroacetate salt.

Application in Drug Development: The Biginelli Reaction

A prominent application of PTFA in a field relevant to drug development is its use as an efficient catalyst for the Biginelli reaction . This one-pot, three-component reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with a wide range of therapeutic properties, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds.[3][5]

Mechanism and Rationale for PTFA Catalysis

The favorable acidity of PTFA is key to its catalytic efficacy in the Biginelli reaction.[5][9] The reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[3] The pyridinium ion acts as a Brønsted acid to activate the aldehyde, facilitating nucleophilic attack and subsequent cyclization and dehydration steps. The choice of PTFA is strategic; it provides the necessary acidity to drive the reaction forward while being mild enough to prevent degradation of sensitive substrates.

The proposed catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of the PTFA-mediated Biginelli reaction.

Protocol: PTFA-Catalyzed Synthesis of Dihydropyrimidinones

This protocol is adapted from methodologies demonstrating the effectiveness of PTFA in synthesizing DHPMs, often enhanced by microwave irradiation to reduce reaction times.[5][9][10]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Pyridinium trifluoroacetate (PTFA) (10 mol%)

-

Acetonitrile or solvent-free conditions

Procedure:

-

In a microwave-safe reaction vessel, combine the aromatic aldehyde, ethyl acetoacetate, urea, and PTFA catalyst.

-

If using a solvent, add a minimal amount of acetonitrile. For solvent-free conditions, ensure thorough mixing of the reactants.

-

Seal the vessel and place it in a microwave synthesizer.

-

Irradiate the mixture at a suitable temperature (e.g., 90-100 °C) for a short duration (e.g., 10-40 minutes). Microwave assistance dramatically accelerates the reaction compared to conventional heating.[5][10]

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water to the vessel, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

The use of PTFA as a catalyst in this synthesis offers several advantages, including operational simplicity, high yields, and often avoids the need for column chromatography for purification.[10]

Safety and Handling

As with any chemical reagent, proper handling of PTFA is paramount for laboratory safety. It is classified as a hazardous substance that causes skin, eye, and respiratory irritation.[3][10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling the solid, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere to protect it from moisture.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Pyridinium trifluoroacetate is more than a simple salt; it is a finely tuned reagent whose utility is grounded in its balanced acidic properties. Its effectiveness as a catalyst in multicomponent reactions like the Biginelli synthesis showcases its value in creating pharmaceutically relevant scaffolds efficiently. For the drug development professional, PTFA represents an economical, accessible, and potent tool for library synthesis and lead optimization. Future research will likely continue to expand its applications into other acid-catalyzed transformations where mild conditions and high selectivity are required.

References

-

pyridinium trifluoroacetate. ChemBK. [Link]

-

Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin- 2(1H)-ones and Tetrazolo[1,5-a]pyrimidine-6-carboxylates. Growing Science. [Link]

-

PYRIDINIUM TRIFLUOROACETATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

pyridine TFA | C7H6F3NO2. PubChem. [Link]

-

Synthesis of pyridinium trifluoroacetate. PrepChem.com. [Link]

-

Biginelli reaction. Wikipedia. [Link]

-

Scheme. 1. Representative triflate salt (TFA: pyridine) mediated... ResearchGate. [Link]

-

Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin- 2(1H)-ones and Tetrazolo[1,5. SciSpace. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. prepchem.com [prepchem.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Pyridine trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 5. growingscience.com [growingscience.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | C7H6F3NO2 | CID 9813011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine trifluoroacetate(464-05-1)IR [m.chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Pyridinium Trifluoroacetate in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of pyridinium trifluoroacetate (Py-TFA) in organic solvents. As a salt with applications in organic synthesis and potentially in drug formulation, understanding its solubility is critical for process development, reaction optimization, and formulation design. This document delves into the theoretical underpinnings of Py-TFA's solubility, provides qualitative and estimated quantitative solubility data, and offers detailed, field-proven protocols for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the solubility characteristics of this important pyridinium salt.

Introduction: The Significance of Pyridinium Trifluoroacetate Solubility

Pyridinium trifluoroacetate, the salt formed from the strong acid trifluoroacetic acid and the organic base pyridine, is a versatile reagent in organic chemistry.[1][2] It is often employed as a mild and efficient catalyst in various transformations, including multicomponent reactions for the synthesis of heterocyclic compounds.[3][4] The solubility of Py-TFA in organic solvents is a crucial parameter that dictates its utility in different reaction media. For instance, its solubility influences reaction kinetics, ease of product purification, and the overall efficiency of a synthetic process. In the context of drug development, understanding the solubility of salt forms of active pharmaceutical ingredients (APIs) is paramount for designing effective formulation strategies. While Py-TFA itself is not typically an API, its properties as a pyridinium salt provide a valuable model for understanding the behavior of more complex drug molecules.

This guide will explore the factors governing the solubility of Py-TFA, moving beyond simple empirical observations to provide a mechanistic understanding rooted in the principles of physical organic chemistry.

Physicochemical Properties of Pyridinium Trifluoroacetate

A fundamental understanding of the physical and chemical properties of Py-TFA is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NO₂ | [2][5] |

| Molecular Weight | 193.12 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder/solid | [2][6] |

| Melting Point | 83-86 °C | [7] |

| Water Solubility | Partly miscible to 5% soluble | [2][8][9] |

The nature of Py-TFA as a salt, composed of the pyridinium cation ([C₅H₅NH]⁺) and the trifluoroacetate anion (CF₃COO⁻), is the primary determinant of its solubility characteristics. The pyridinium cation is aromatic and possesses a delocalized positive charge, while the trifluoroacetate anion is characterized by the strong electron-withdrawing nature of the trifluoromethyl group.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. For a more rigorous understanding, we must consider the specific intermolecular forces at play between Py-TFA and the solvent molecules. The dissolution process involves the overcoming of the crystal lattice energy of the salt and the formation of new solute-solvent interactions.

Key Intermolecular Interactions

The solubility of Py-TFA in a given organic solvent is a function of the following interactions:

-

Ion-Dipole Interactions: Polar solvents with significant dipole moments can effectively solvate the pyridinium and trifluoroacetate ions.

-

Hydrogen Bonding: The pyridinium cation has an acidic proton (N-H) that can act as a hydrogen bond donor. The oxygen atoms of the trifluoroacetate anion can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, acetonitrile) can engage in these interactions.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and contribute to the overall solvation energy.

-

π-π Stacking: The aromatic pyridinium cation can participate in π-π stacking interactions with aromatic solvents.

The interplay of these forces, along with the entropy of mixing, determines the overall Gibbs free energy of dissolution and thus the solubility.

Predictive Solubility Parameters

To quantify the "like dissolves like" principle, solubility parameters such as the Hildebrand and Kamlet-Taft parameters are invaluable tools.

-

Kamlet-Taft Parameters: This set of parameters provides a more nuanced description of solute-solvent interactions by dissecting them into three components:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[12][13][14]

-

For Py-TFA, the pyridinium cation contributes to its hydrogen bond acidity (α), while the trifluoroacetate anion contributes to its hydrogen bond basicity (β). Both ions contribute to its polarizability (π*). Solvents with complementary Kamlet-Taft parameters are expected to be good solvents for Py-TFA.

Solubility Profile of Pyridinium Trifluoroacetate in Organic Solvents

Direct, quantitative solubility data for pyridinium trifluoroacetate across a wide range of organic solvents is not extensively reported in the literature. However, based on its physicochemical properties and general principles of solubility, we can compile a qualitative and estimated quantitative solubility profile.

| Solvent | Solvent Type | Polarity | Expected Solubility | Estimated Quantitative Solubility ( g/100 g solvent at 25°C) |

| Methanol | Polar Protic | High | High | > 20 |

| Ethanol | Polar Protic | High | High | > 15 |

| Acetone | Polar Aprotic | High | Moderate to High | 5 - 15 |

| Acetonitrile | Polar Aprotic | High | Moderate to High | 5 - 15 |

| Dichloromethane | Polar Aprotic | Moderate | Moderate | 1 - 5 |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Low to Moderate | 0.5 - 2 |

| Toluene | Nonpolar | Low | Very Low | < 0.1 |

| Hexane | Nonpolar | Very Low | Insoluble | < 0.01 |

Causality behind the Expected Solubility:

-

High Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors, and their high polarity effectively solvates the pyridinium and trifluoroacetate ions through strong ion-dipole and hydrogen bonding interactions.

-

Moderate to High Solubility in Polar Aprotic Solvents (Acetone, Acetonitrile): These solvents have significant dipole moments, allowing for effective ion-dipole interactions. Their ability to act as hydrogen bond acceptors further enhances the solvation of the pyridinium cation.

-

Moderate Solubility in Dichloromethane: While less polar than the aforementioned solvents, dichloromethane can still engage in dipole-dipole interactions. Its solubility is likely lower due to weaker hydrogen bonding capabilities.

-

Low to Moderate Solubility in Tetrahydrofuran (THF): THF is less polar than acetone and acetonitrile, leading to weaker ion-dipole interactions and consequently lower solubility.

-

Very Low to Insoluble in Nonpolar Solvents (Toluene, Hexane): The lack of polarity and hydrogen bonding ability in these solvents means they cannot effectively overcome the strong electrostatic interactions within the crystal lattice of Py-TFA.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following protocols are provided as a guide for researchers.

Synthesis of Pyridinium Trifluoroacetate

A common method for the synthesis of pyridinium trifluoroacetate involves the reaction of pyridine with trifluoroacetic acid.[1]

Protocol:

-

In a well-ventilated fume hood, cool a solution of trifluoroacetic acid in a suitable solvent (e.g., diethyl ether) in an ice bath.

-

Slowly add an equimolar amount of pyridine to the cooled solution with constant stirring.

-

The pyridinium trifluoroacetate salt will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final pyridinium trifluoroacetate.

Another reported synthesis involves the reaction of pyridinium hydrochloride with trifluoroacetic anhydride.[15][16]

Gravimetric Method for Solubility Determination

This classic and reliable method involves preparing a saturated solution and determining the mass of the dissolved solute.

Protocol:

-

Add an excess amount of pyridinium trifluoroacetate to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the decomposition point of Py-TFA.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility in g/100 g of solvent.

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable if pyridinium trifluoroacetate has a distinct UV-Vis absorbance profile in the chosen solvent.

Protocol:

-

Prepare a series of standard solutions of pyridinium trifluoroacetate of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution of Py-TFA as described in the gravimetric method (steps 1-3).

-

Withdraw a sample of the supernatant and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Visualizing the Factors Influencing Solubility

The following diagram illustrates the key factors and their interplay in determining the solubility of pyridinium trifluoroacetate in an organic solvent.

Caption: Factors influencing Py-TFA solubility.

Conclusion

The solubility of pyridinium trifluoroacetate in organic solvents is a multifaceted phenomenon governed by a delicate balance of intermolecular forces. While it exhibits good solubility in polar protic and aprotic solvents, its solubility is limited in nonpolar media. This guide has provided a theoretical framework, qualitative and estimated quantitative data, and practical experimental protocols to empower researchers in their work with this versatile salt. A thorough understanding and experimental validation of its solubility are crucial for optimizing its use in both synthetic chemistry and pharmaceutical sciences.

References

-

PrepChem. Synthesis of pyridinium trifluoroacetate. [Link]

-

Lee, J.-M., Ruckes, S., & Prausnitz, J. M. (2008). Solvent Polarities and Kamlet−Taft Parameters for Ionic Liquids Containing a Pyridinium Cation. The Journal of Physical Chemistry B, 112(5), 1473–1476. [Link]

-

Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(4), 2844–2863. [Link]

-

Marciniak, A. (2011). The Hildebrand Solubility Parameters of Ionic Liquids—Part 2. International Journal of Molecular Sciences, 12(7), 4590–4598. [Link]

-